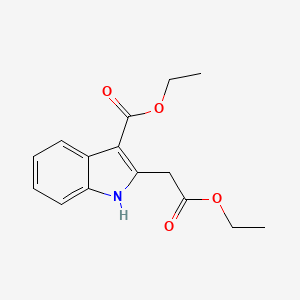

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate (EIOIC) is a small organic molecule that has been used in a variety of scientific research applications. It is a derivative of indole-3-carboxylic acid, an organic acid found in plants, and is chemically synthesized in the laboratory. EIOIC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties

A novel 4-aza-indole derivative related to ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate exhibits unique photophysical behaviors, such as reverse solvatochromism, depending on the solvent polarity. This property suggests its potential application in bio- or analytical sensors, optoelectronic devices, and as a labeling agent due to its high quantum yield across different solvents (Bozkurt & Doğan, 2018).

Synthetic Chemistry Applications

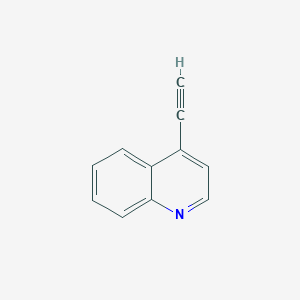

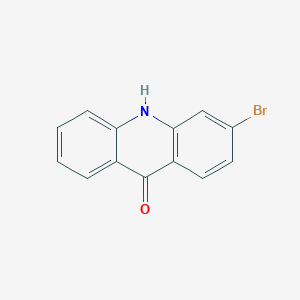

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate serves as a precursor in the synthesis of complex molecules, demonstrating its utility in the development of new chemical entities. Intramolecular cyclization techniques have been employed to synthesize pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate, showcasing the compound's role in facilitating the creation of novel heterocyclic compounds (Kaptı, Dengiz, & Balci, 2016).

Anticancer Agent Development

The structure-activity relationship studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have highlighted their potential in mitigating drug resistance in cancer cells. These studies are critical in the development of anticancer agents that can overcome acquired drug resistance, offering a promising direction for future cancer therapies (Das et al., 2009).

Molecular Sensors

A rhodamine-based compound synthesized from a related chemical framework acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, with distinctly separated excitation and emission wavelengths. This application underscores the role of ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate derivatives in the development of sensitive, selective chemical sensors for environmental and biological applications (Roy et al., 2019).

Synthetic Intermediates

Ethyl indol-2-carboxylate derivatives have been successfully alkylated, leading to a variety of N-alkylated products. This demonstrates the compound's utility as a versatile synthetic intermediate in organic chemistry, enabling the creation of a wide range of functionalized molecules for further chemical exploration (Boraei, El Ashry, Barakat, & Ghabbour, 2016).

Eigenschaften

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-3-19-13(17)9-12-14(15(18)20-4-2)10-7-5-6-8-11(10)16-12/h5-8,16H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDUHPHWSVWASU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2N1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507360 |

Source

|

| Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

CAS RN |

77435-10-0 |

Source

|

| Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.